REACTION_CXSMILES
|
[OH:1][C:2]([CH3:21])([CH3:20])[CH:3]([CH3:19])[CH:4]=[CH:5][CH:6]([CH:8]1[C:16]2([CH3:17])[CH:11]([C:12](=[O:18])[CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1)[CH3:7].[CH3:22][Si:23]([CH3:30])([CH3:29])N1C=CN=C1.O>C(Cl)Cl>[CH3:7][CH:6]([CH:8]1[C:16]2([CH3:17])[CH:11]([C:12](=[O:18])[CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1)[CH:5]=[CH:4][CH:3]([CH3:19])[C:2]([CH3:20])([O:1][Si:23]([CH3:30])([CH3:29])[CH3:22])[CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C=CC(C)C1CCC2C(CCCC12C)=O)C)(C)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N1C=NC=C1)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature, under argon, for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
was purified by rapid filtration through a short silica gel column
|
Type
|
WASH
|
Details
|
eluted with hexane-ethyl acetate (5:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=CC(C(C)(O[Si](C)(C)C)C)C)C1CCC2C(CCCC12C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |